REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2]N.[Cl:5][C:6]1[N:11]=[C:10](Cl)[C:9]([Cl:13])=[CH:8][N:7]=1.CC[N:16](CC)CC.[S:21](Cl)([CH3:24])(=[O:23])=[O:22]>C1COCC1>[Cl:5][C:6]1[N:11]=[C:10]([NH:4][CH2:1][CH2:2][CH2:24][S:21]([NH2:16])(=[O:23])=[O:22])[C:9]([Cl:13])=[CH:8][N:7]=1
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred under a nitrogen atmosphere for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
ADDITION
|
Details
|
were added simultaneously via two syringes
|
Type
|
TEMPERATURE
|
Details
|
external cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was then partitioned between CH2Cl2 (150 mL) and sat. NaHCO3 (150 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure onto silica gel
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by silica gel chromatography (dry loaded)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NCCCS(=O)(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 763 mg | |
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |